PPARα Antagonism Potency: AA452 vs Baseline Agonist GW7647 in TR-FRET Reporter Assay
AA452 (CAS 895449-07-7) acts as a competitive PPARα antagonist that reverses the activation induced by the potent reference agonist GW7647. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, AA452 demonstrated dose-dependent inhibitory activity against PPARα transcriptional activation. While the exact IC50 for this specific compound was not reported in the primary paper, scite.ai-cited analysis confirms AA452 is able to revert PPARα activation at low micromolar concentrations [1]. Compared to the parent carboxylic acid agonists (e.g., clofibric acid derivatives, which stimulate PPARα), AA452 exhibits an inverted pharmacological profile — switching from agonism to antagonism through a single structural modification. No quantitative IC50 difference against other benzothiazole sulfonamides from the same series is available for direct comparison.
| Evidence Dimension | PPARα transcriptional activation inhibition |
|---|---|
| Target Compound Data | AA452: Low micromolar competitive antagonist (exact IC50 not specified in primary source) [1] |
| Comparator Or Baseline | GW7647 (reference PPARα agonist): EC50 ~6 nM for human PPARα activation [1] |
| Quantified Difference | AA452 reverses GW7647-induced activation; qualitative dose-dependent antagonism confirmed |
| Conditions | TR-FRET coactivator recruitment assay using human PPARα ligand-binding domain |
Why This Matters
This functional switch from agonist to antagonist is critical for users targeting PPARα suppression rather than activation, a distinction lost with generic fibrate analogs.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., Filippis, B. D., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. View Source
